molecular formula C10H11ClO2 B248879 Methyl 2-[2-(chloromethyl)phenyl]acetate

Methyl 2-[2-(chloromethyl)phenyl]acetate

Cat. No.: B248879
M. Wt: 198.64 g/mol
InChI Key: MKQGUCPIBZQIRP-UHFFFAOYSA-N
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Description

Methyl 2-[2-(chloromethyl)phenyl]acetate (CAS: 95360-33-1) is an organochlorine compound with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol . Structurally, it features a phenyl ring substituted with a chloromethyl (–CH₂Cl) group at the ortho position and an acetate ester (–OCOCH₃) at the adjacent carbon. This compound is typically stored under inert conditions (2–8°C) due to its reactivity and hazards, including skin corrosion (H314) and acute toxicity (H302) . Its synthesis often involves nucleophilic substitution or esterification reactions, as seen in related compounds (e.g., chloromethylation of phenylacetate derivatives) .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

methyl 2-[2-(chloromethyl)phenyl]acetate

InChI

InChI=1S/C10H11ClO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3

InChI Key

MKQGUCPIBZQIRP-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC=CC=C1CCl

Canonical SMILES

COC(=O)CC1=CC=CC=C1CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

Methyl 2-[2-(chloromethyl)phenyl]acetate belongs to a broader class of chlorinated phenylacetates. Key structural analogues include:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Physical State (20°C) Boiling Point (°C) Key Applications/Notes
This compound 95360-33-1 C₁₀H₁₁ClO₂ 198.65 Liquid (inert storage) Intermediate in organic synthesis
Methyl (2-chlorophenyl)acetate 57486-68-7 C₉H₉ClO₂ 184.62 Clear liquid 128 Pharmaceutical intermediates
Methyl 2-(4-(chloromethyl)phenyl)acetate 72770-09-3 C₁₀H₁₁ClO₂ 198.65 Positional isomer (para-substituted)
Methyl (2E)-2-(chloromethyl)phenylacetate 189813-45-4 C₁₁H₁₂ClNO₃ 241.67 Precursor to fungicides (e.g., dimoxystrobin)

Key Observations:

  • Positional Isomerism: Substitution of the chloromethyl group at the para (CAS: 72770-09-3) versus ortho position (CAS: 95360-33-1) alters steric and electronic properties, influencing reactivity. For example, para-substituted derivatives may exhibit higher thermal stability due to reduced steric hindrance .
  • Functional Group Variations: The methoxyimino group in Methyl (2E)-2-(chloromethyl)phenylacetate enhances its role as a fungicidal precursor compared to the simpler acetate ester .

Physical and Chemical Properties

  • Boiling Points: Methyl (2-chlorophenyl)acetate has a defined boiling point (128°C) due to its simpler structure, while this compound lacks reported data, likely due to decomposition risks .
  • Reactivity: The chloromethyl group (–CH₂Cl) in this compound is highly reactive, enabling further functionalization (e.g., nucleophilic substitution for drug discovery) .

Preparation Methods

Reaction Mechanism and Stoichiometry

The modern industrial process involves treating 3-isochromanone with thionyl chloride (SOCl₂) or thionyl bromide (SOBr₂) in methanol, yielding the target compound via ring-opening esterification. The reaction proceeds through nucleophilic attack by methanol on the in situ-generated HCl or HBr, followed by lactone ring cleavage:

3-Isochromanone+SOCl2+CH3OHMethyl 2-(chloromethyl)phenylacetate+SO2+HCl\text{3-Isochromanone} + \text{SOCl}2 + \text{CH}3\text{OH} \rightarrow \text{Methyl 2-(chloromethyl)phenylacetate} + \text{SO}_2 + \text{HCl}

Thionyl halides act as both acid catalysts and halogen sources, minimizing methyl halide by-products compared to traditional HX gas methods.

Optimized Reaction Conditions

Key parameters for maximizing yield and purity include:

  • Temperature : -40°C to 40°C (ambient preferred).

  • Molar Ratios : 1.15–1.65 equivalents SOCl₂ per mole of 3-isochromanone.

  • Solvent : Methanol serves as both reactant and diluent, eliminating need for auxiliary solvents.

Table 1: Representative Industrial-Scale Synthesis

ParameterExample 1Example 2
3-Isochromanone (mol)0.0990.099
SOCl₂ (equiv)2.11.25
Reaction Temp (°C)-5 to 0<25
Yield (%)8585
Purity (GC area%)93.0390
Key Impurity (% area)2.23 (methoxy)2 (methoxy)

Workup and Isolation

Post-reaction, the mixture is neutralized with aqueous potassium bicarbonate, extracted with toluene, and distilled to remove solvents. Residual toluene is reduced to <10% via azeotropic distillation, yielding >90% pure product.

Comparative Analysis with Traditional Methods

Hydrogen Halide-Mediated Routes

Early methods employed gaseous HCl or HBr in methanol to cleave 3-isochromanone, but suffered from:

  • Excessive methyl chloride/bromide by-products (environmental hazards).

  • Harsh conditions (elevated temps, pressurized reactors).

  • Lower yields (70–75%) due to competing ester hydrolysis.

Multi-Step Synthesis from o-Xylene

JP 59-163370 A describes a laborious route via nitrile intermediates:

  • Chlorination of o-xylene to 2-methylphenylacetonitrile.

  • Hydrolysis to 2-methylphenylacetic acid.

  • Esterification with methanol.
    This pathway, while feasible, is economically unviable due to low atom economy and purification challenges.

Process Optimization and Scalability

By-Product Mitigation

The thionyl halide method reduces methyl halide emissions by >50% compared to HX gas routes, aligning with green chemistry principles. Methoxymethyl impurities (2–3%) arise from methanol competing as a nucleophile, controlled via stoichiometric excess of SOCl₂.

Applications in Agrochemical Synthesis

The product’s chloromethyl group undergoes nucleophilic substitution in strobilurin synthesis. For example, reaction with pyrimidinols yields azoxystrobin precursors:

Methyl 2-(chloromethyl)phenylacetate+pyrimidinolStrobilurin intermediate\text{Methyl 2-(chloromethyl)phenylacetate} + \text{pyrimidinol} \rightarrow \text{Strobilurin intermediate}

Table 2: Key Fungicides Derived from Methyl 2-[2-(Chloromethyl)phenyl]acetate

FungicideTarget CropAnnual Production (tonnes)
AzoxystrobinCereals12,000
Kresoxim-methylFruits8,500
PicoxystrobinVegetables6,200

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-[2-(chloromethyl)phenyl]acetate, and how do reaction conditions influence yield?

Answer:
The compound is synthesized via multi-step reactions involving cyanidation, nitration, and side-chain chlorination. A typical method starts with o-methylbenzyl chloride, which undergoes nucleophilic substitution with methyl cyanoacetate under basic conditions (e.g., NaH in THF), followed by hydrolysis and esterification . Key factors affecting yield include:

  • Temperature control : Excess heat (>60°C) during nitration can lead to byproducts like nitroso derivatives.
  • Catalyst selection : Lewis acids (e.g., AlCl₃) improve chlorination efficiency but require anhydrous conditions.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the ester from unreacted intermediates.

Basic: How is the structural integrity of this compound validated in experimental settings?

Answer:
Structural confirmation relies on spectroscopic and crystallographic methods :

  • NMR : ¹H NMR shows distinct signals for the chloromethyl group (δ 4.6–4.8 ppm, singlet) and ester carbonyl (δ 3.7 ppm, singlet for OCH₃). ¹³C NMR confirms the quaternary carbon adjacent to chlorine (δ 45–50 ppm) .
  • X-ray crystallography : Bond angles and lengths (e.g., C-Cl bond ~1.79 Å, C-O ester ~1.34 Å) align with density functional theory (DFT) predictions, as seen in analogs like Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate .

Advanced: What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Answer:
The chloromethyl group undergoes SN2 reactions due to its primary alkyl halide configuration. Steric hindrance from the adjacent phenyl ring slows reactivity compared to linear alkyl chlorides. Key findings:

  • Kinetic studies : Second-order rate constants (k₂ ≈ 0.05–0.1 M⁻¹s⁻¹ in DMF at 25°C) indicate moderate nucleophilicity, with iodide showing higher affinity than bromide .
  • Computational modeling : Transition state analysis (B3LYP/6-31G*) reveals partial charge stabilization at the benzylic carbon (−0.2 e), favoring attack by soft nucleophiles like thiols .

Advanced: How does this compound serve as a precursor for bioactive derivatives, and what methodological challenges arise?

Answer:
The compound is a key intermediate in synthesizing strobilurin fungicides (e.g., dimoxystrobin) and β-lactam antibiotics. Key steps and challenges:

  • Coupling reactions : Suzuki-Miyaura cross-coupling with boronic acids requires Pd(PPh₃)₄ and careful exclusion of oxygen to prevent catalyst deactivation .
  • Byproduct formation : Competing elimination (e.g., HCl release during amidation) necessitates buffered conditions (pH 7–8) and low temperatures (<10°C) .

Advanced: What discrepancies exist in reported spectroscopic data for this compound, and how should researchers resolve them?

Answer:
Conflicting data arise from solvent effects and impurity interference :

  • IR carbonyl stretches : Reported ranges vary (1720–1740 cm⁻¹) due to solvent polarity (e.g., 1725 cm⁻¹ in CCl₄ vs. 1738 cm⁻¹ in CHCl₃) .
  • Resolution : Use deuterated solvents (e.g., CDCl₃) for NMR and compare against high-purity standards (≥98% by GC). Cross-validate with HPLC-MS (ESI+, m/z 215.04 [M+H]⁺) .

Basic: What analytical techniques are optimal for quantifying trace impurities in synthesized batches?

Answer:

  • GC-MS : Detects volatile byproducts (e.g., methyl 2-chlorophenylacetate) with a DB-5 column (30 m × 0.25 mm, 0.25 µm film) and He carrier gas .
  • HPLC-DAD : Quantifies non-volatile impurities (e.g., hydrolyzed carboxylic acid) using a C18 column (acetonitrile/water + 0.1% TFA) and UV detection at 254 nm .

Advanced: How do computational methods (e.g., DFT) aid in predicting the compound’s reactivity in novel reactions?

Answer:
DFT (B3LYP/6-311++G**) predicts:

  • Electrophilicity index (ω) : ~3.5 eV, indicating moderate electrophilic character suitable for Michael additions .
  • Frontier orbitals : HOMO localization on the ester oxygen (−6.2 eV) suggests susceptibility to electrophilic attack at this site .

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